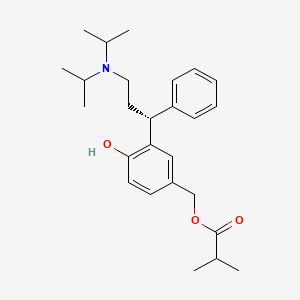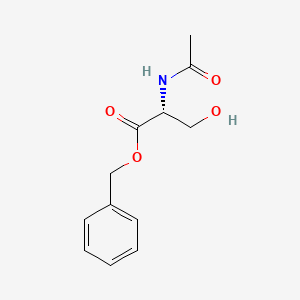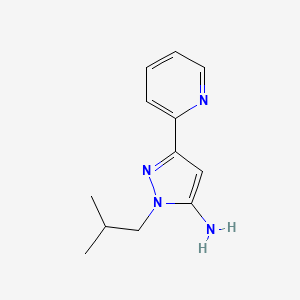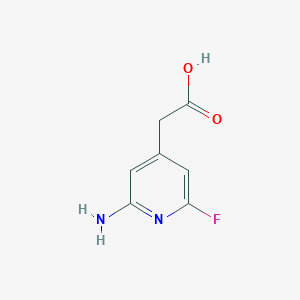
(R)-5-Isopropylcarbonyloxymethyl Tolterodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Isopropylcarbonyloxymethyl Tolterodine is a chiral compound known for its potent muscarinic receptor antagonist properties. It is primarily used in the treatment of overactive bladder syndrome, which includes symptoms such as urinary incontinence, urgency, and frequency . The compound is marketed under various brand names, including Detrol and Detrusitol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several key steps. One efficient method starts with the reduction of a benzopyranone using sodium borohydride to form a dialcohol. The hydroxyl groups of the dialcohol are then reacted with mesyl chloride to introduce methanesulphonyl groups, forming a dimesylated compound. This compound is subsequently reacted with diisopropylamine under pressure and then with sodium hydroxide to obtain tolterodine, which is isolated as the corresponding hydrobromide .
Industrial Production Methods
Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine often involve enantioselective synthesis techniques. One such method uses lithiation/borylation–protodeboronation of a homoallyl carbamate as a key step. This process involves the reaction of an electron-rich aryl Li-carbamate with an electron-neutral boronic ester, followed by improvements using magnesium bromide in methanol, leading to high yield and enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its primary amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, mesyl chloride for substitution, and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted tolterodine derivatives .
Aplicaciones Científicas De Investigación
®-5-Isopropylcarbonyloxymethyl Tolterodine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves its role as a competitive antagonist at muscarinic receptors. It primarily targets the M2 and M3 subtypes of muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary urgency and frequency . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Sertraline: An antidepressant with a similar chiral gem-diarylalkyl structure.
Indatraline: A compound used in the treatment of depression and cocaine addiction, also featuring a gem-diarylalkyl stereocenter.
Uniqueness
®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high selectivity for muscarinic receptors and its potent antimuscarinic activity. Unlike other similar compounds, it is specifically designed to target urinary bladder receptors, making it highly effective in treating overactive bladder syndrome .
Propiedades
Fórmula molecular |
C26H37NO3 |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |
Clave InChI |
UEMMFPSHISRHIK-HSZRJFAPSA-N |
SMILES isomérico |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)


![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)








